molecular formula C12H17F2N5 B11738739 N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11738739
M. Wt: 269.29 g/mol
InChI Key: OQSKNZFFGGSGNF-UHFFFAOYSA-N
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Description

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique molecular structure. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .

Chemical Reactions Analysis

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:

This compound’s unique structure and functional groups make it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H17F2N5/c1-3-18-6-9(2)12(17-18)15-4-10-5-16-19(7-10)8-11(13)14/h5-7,11H,3-4,8H2,1-2H3,(H,15,17)

InChI Key

OQSKNZFFGGSGNF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CN(N=C2)CC(F)F)C

Origin of Product

United States

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